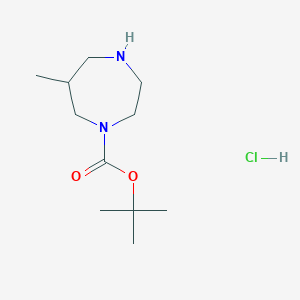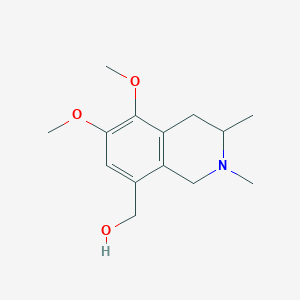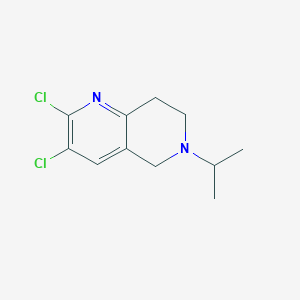
1-Bromo-7-nitronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-Bromo-7-nitronaphthalene est un composé organique de formule moléculaire C₁₀H₆BrNO₂. Il s'agit d'un dérivé du naphtalène, où un atome de brome est substitué à la première position et un groupe nitro à la septième position.
Méthodes De Préparation
Le 1-Bromo-7-nitronaphthalene peut être synthétisé par un processus en plusieurs étapes impliquant la bromation et la nitration du naphtalène. La voie de synthèse générale comprend :
Bromation : Le naphtalène est traité avec du brome en présence d'un catalyseur tel que le fer ou le bromure d'aluminium pour donner du 1-bromonaphtalène.
Les méthodes de production industrielle impliquent généralement des étapes similaires mais sont optimisées pour la synthèse à grande échelle, garantissant des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Le 1-Bromo-7-nitronaphthalene subit diverses réactions chimiques, notamment :
Réactions de Substitution : L'atome de brome peut être remplacé par d'autres nucléophiles tels que le cyanure, formant le 1-nitro-7-cyanonaphtalène.
Réactions de Réduction : Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs comme l'étain et l'acide chlorhydrique, donnant le 1-bromo-7-aminonaphtalène.
Réactions d'Oxydation : Le composé peut subir des réactions d'oxydation, bien que celles-ci soient moins fréquentes en raison de la stabilité du groupe nitro.
Les réactifs et conditions courants utilisés dans ces réactions comprennent :
Substitution Nucléophile : Ions cyanure en présence d'un solvant approprié.
Réduction : Étain et acide chlorhydrique ou hydrogénation catalytique.
Oxydation : Agents oxydants forts comme le permanganate de potassium.
Applications De Recherche Scientifique
Le 1-Bromo-7-nitronaphthalene a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques, notamment des colorants et des produits pharmaceutiques.
Biologie : Le composé peut être utilisé dans des études impliquant l'interaction des composés nitroaromatiques avec les systèmes biologiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'Action
Le mécanisme d'action du this compound implique sa capacité à participer à des réactions de substitution électrophile aromatique. L'atome de brome et le groupe nitro influencent la réactivité du cycle naphtalène, ce qui en fait un intermédiaire polyvalent en synthèse organique. Les cibles moléculaires et les voies impliquées dépendent des réactions et des applications spécifiques étudiées .
Mécanisme D'action
The mechanism of action of 1-Bromo-7-nitronaphthalene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom and nitro group influence the reactivity of the naphthalene ring, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Le 1-Bromo-7-nitronaphthalene peut être comparé à d'autres dérivés bromonaphtalène tels que :
1-Bromonaphtalène : Manque le groupe nitro, ce qui le rend moins réactif dans certaines réactions de substitution.
2-Bromonaphtalène : L'atome de brome se trouve en deuxième position, ce qui conduit à une réactivité et des applications différentes.
1-Nitronaphtalène :
La particularité du this compound réside dans la présence à la fois de l'atome de brome et du groupe nitro, qui confèrent des schémas de réactivité distincts et le rendent précieux pour des applications synthétiques spécifiques.
Propriétés
Numéro CAS |
90948-04-2 |
|---|---|
Formule moléculaire |
C10H6BrNO2 |
Poids moléculaire |
252.06 g/mol |
Nom IUPAC |
1-bromo-7-nitronaphthalene |
InChI |
InChI=1S/C10H6BrNO2/c11-10-3-1-2-7-4-5-8(12(13)14)6-9(7)10/h1-6H |
Clé InChI |
XIVCVTNUMYCGAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-ethoxy-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11864975.png)


![7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-ol](/img/structure/B11864998.png)

![2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid](/img/structure/B11865020.png)






